molecular formula C14H17FN2O3 B6631954 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid

3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid

Cat. No. B6631954
M. Wt: 280.29 g/mol
InChI Key: ZQUAGNCLURVSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid, also known as FPP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which play a crucial role in regulating pain, inflammation, and other physiological processes. Inhibition of FAAH by FPP leads to increased levels of endocannabinoids, which has been shown to have therapeutic potential in various diseases.

Mechanism of Action

3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been shown to increase levels of endocannabinoids such as anandamide and 2-AG in various tissues, including the brain and peripheral organs. This leads to activation of cannabinoid receptors, which has been shown to have various physiological effects, including pain relief, reduction of anxiety, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its high selectivity for FAAH, which allows for specific inhibition of this enzyme without affecting other enzymes in the body. However, 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid could focus on its potential therapeutic applications in other diseases, such as cancer, epilepsy, and neurodegenerative disorders. In addition, further studies could investigate the long-term effects of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid on endocannabinoid signaling and the potential for tolerance or dependence. Finally, the development of more soluble analogs of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid could improve its utility in experimental settings.

Synthesis Methods

3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid can be synthesized using a multistep process involving the reaction of 2-piperidone with 5-fluoronicotinoyl chloride, followed by reaction with 3-bromopropionic acid. The final product is obtained through purification using column chromatography.

Scientific Research Applications

3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has also been investigated for its anxiolytic properties in animal models of anxiety disorders. In addition, 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis.

properties

IUPAC Name

3-[1-(5-fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-10-4-6-12(16-9-10)14(20)17-8-2-1-3-11(17)5-7-13(18)19/h4,6,9,11H,1-3,5,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAGNCLURVSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid

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